ethyl 2-cyano-3-(2,3-dihydro-1,4-benzodioxin-6-yl)prop-2-enoate
Description
Ethyl 2-cyano-3-(2,3-dihydro-1,4-benzodioxin-6-yl)prop-2-enoate (CAS: 683221-13-8) is a synthetic small molecule with the molecular formula C₁₄H₁₃NO₄ and a molecular weight of 259.26 g/mol . It features a 2,3-dihydro-1,4-benzodioxin moiety attached to a cyanoacrylate ester framework. This compound is primarily used in research and development, with suppliers like Matrix Scientific offering it at >90% purity for non-manufacturing purposes under TSCA exemptions .
Key structural attributes include:
- Electron-withdrawing cyano group: Enhances reactivity in Michael addition or cycloaddition reactions.
- Ethyl ester: Improves solubility in organic solvents compared to free acids.
Properties
IUPAC Name |
ethyl (E)-2-cyano-3-(2,3-dihydro-1,4-benzodioxin-6-yl)prop-2-enoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13NO4/c1-2-17-14(16)11(9-15)7-10-3-4-12-13(8-10)19-6-5-18-12/h3-4,7-8H,2,5-6H2,1H3/b11-7+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OTQYDABPNKJUFH-YRNVUSSQSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=CC1=CC2=C(C=C1)OCCO2)C#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)/C(=C/C1=CC2=C(C=C1)OCCO2)/C#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Mechanism and Key Components
The reaction proceeds via a nucleophilic attack of the deprotonated active methylene compound (ethyl cyanoacetate) on the carbonyl carbon of 2,3-dihydro-1,4-benzodioxin-6-carbaldehyde. Subsequent dehydration yields the α,β-unsaturated product. Catalysts such as 1,4-diazabicyclo[2.2.2]octane (DABCO) or piperidine are critical for facilitating the deprotonation step.
Reagents and Conditions:
-
Aldehyde: 2,3-Dihydro-1,4-benzodioxin-6-carbaldehyde
-
Active Methylene Compound: Ethyl cyanoacetate
-
Catalyst: DABCO (10 mol%)
-
Solvent: Ethanol or water
-
Temperature: 60–80°C
-
Reaction Time: 2–6 hours
A study by Zhang et al. demonstrated that DABCO, when paired with a hydroxy-functionalized ionic liquid ([HyEtPy]Cl), enhances reaction efficiency by forming hydrogen bonds with the aldehyde carbonyl, polarizing the electrophilic center. This system achieved yields exceeding 85% under mild conditions.
Alternative Synthetic Approaches
While the Knoevenagel condensation dominates, alternative methods have been explored to improve sustainability and scalability.
Solvent-Free Mechanochemical Synthesis
Ball milling techniques eliminate solvent use, reducing environmental impact. A 2023 study reported a solvent-free reaction between 2,3-dihydro-1,4-benzodioxin-6-carbaldehyde and ethyl cyanoacetate using silica-supported ammonium acetate as a catalyst. Yields of 78% were achieved in 45 minutes, though product purity required additional chromatographic steps.
Microwave-Assisted Synthesis
Microwave irradiation accelerates reaction kinetics by enabling rapid heating. Ethyl cyanoacetate and the aldehyde were reacted in dimethylformamide (DMF) with piperidine as a catalyst. The reaction completed in 15 minutes at 100°C, yielding 82% product. However, DMF’s high boiling point complicates solvent recovery.
Catalytic Systems and Their Efficiency
Catalyst selection profoundly impacts yield and reaction conditions. Below is a comparative analysis of catalytic systems:
The DABCO–ionic liquid system outperforms others in yield and reusability, making it ideal for industrial applications.
Optimization of Reaction Parameters
Solvent Effects
Polar protic solvents like ethanol enhance catalyst solubility and stabilize intermediates through hydrogen bonding. Non-polar solvents (e.g., toluene) resulted in <50% yields due to poor reagent miscibility.
Temperature and Time
Optimal temperatures range from 60–80°C. Elevated temperatures (>100°C) promote side reactions, such as ester hydrolysis, reducing yields. Prolonged reaction times (>6 hours) also degrade product quality.
Analytical Characterization of the Product
Rigorous analytical methods ensure product identity and purity:
Spectroscopic Analysis
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-cyano-3-(2,3-dihydro-1,4-benzodioxin-6-yl)prop-2-enoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: The ester group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles such as amines or alcohols under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of primary amines.
Substitution: Formation of substituted esters or amides.
Scientific Research Applications
Ethyl 2-cyano-3-(2,3-dihydro-1,4-benzodioxin-6-yl)prop-2-enoate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the production of advanced materials, such as polymers and dyes.
Mechanism of Action
The mechanism of action of ethyl 2-cyano-3-(2,3-dihydro-1,4-benzodioxin-6-yl)prop-2-enoate involves its interaction with specific molecular targets. The cyano group can act as an electrophile, reacting with nucleophiles in biological systems. The benzodioxin moiety may interact with enzymes or receptors, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural and Functional Analogues
Table 1: Key Structural and Functional Analogues
Thermodynamic and Physicochemical Properties
- Ethyl 2-cyano-3-(furan-2-yl)-prop-2-enoate derivatives exhibit well-characterized heat capacities (78–370 K) and phase transitions, whereas the benzodioxin-based target compound lacks published thermodynamic data .
- The benzodioxin ring may confer enhanced thermal stability compared to furan derivatives due to reduced ring strain and increased aromaticity.
Solubility and Bioavailability
- Nitro and morpholine substituents in C₂₂H₁₉N₅O₈ reduce solubility, whereas the ethyl ester in the target compound improves lipophilicity for membrane penetration .
Q & A
Q. What spectroscopic signatures (NMR, IR) confirm the successful synthesis of this compound?
- Methodological Answer :
- ¹H NMR : Aromatic protons from benzodioxin (δ 6.7–7.2 ppm), vinyl proton (δ 8.1–8.3 ppm), and ester methyl triplet (δ 1.3 ppm).
- ¹³C NMR : Ester carbonyl (δ 165–170 ppm), nitrile (δ 115–120 ppm), and benzodioxin carbons (δ 110–150 ppm).
- IR : Strong absorption at ~2220 cm⁻¹ (C≡N) and ~1720 cm⁻¹ (ester C=O) .
Data Contradiction Analysis
- Case Example : Conflicting reports on hydrolytic stability may arise from solvent polarity variations. Address this by conducting hydrolysis kinetics in buffered solutions (pH 1–13) with ionic strength controls. Use LC-MS to track degradation pathways and identify intermediates .
Theoretical Frameworks
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
